molecular formula C6H7ClN2O2 B13796636 5-(Chloromethyl)-2-methyl-1H-imidazole-4-carboxylic acid CAS No. 857939-27-6

5-(Chloromethyl)-2-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B13796636
CAS No.: 857939-27-6
M. Wt: 174.58 g/mol
InChI Key: JMOQEULWWQRBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-2-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a chloromethyl group at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-methyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with chloromethyl chloroformate in the presence of a base, followed by hydrolysis to introduce the carboxylic acid group . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing techniques to optimize yield and efficiency. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-methyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted imidazole derivatives, while oxidation can produce imidazole-4-carboxylic acid derivatives .

Scientific Research Applications

5-(Chloromethyl)-2-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)furfural: Similar in structure but with a furan ring instead of an imidazole ring.

    5-(Bromomethyl)furfural: A halogenated derivative of furfural with a bromomethyl group.

    5-(Hydroxymethyl)furfural: A non-halogenated analog with a hydroxymethyl group.

Uniqueness

5-(Chloromethyl)-2-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both a chloromethyl group and a carboxylic acid group on the imidazole ring. This combination of functional groups imparts distinct reactivity and biological activity, making it valuable for diverse applications in research and industry .

Properties

CAS No.

857939-27-6

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

5-(chloromethyl)-2-methyl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C6H7ClN2O2/c1-3-8-4(2-7)5(9-3)6(10)11/h2H2,1H3,(H,8,9)(H,10,11)

InChI Key

JMOQEULWWQRBRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)CCl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.